molecular formula C4H6O3 B13254087 3-Methyloxirane-2-carboxylic acid CAS No. 2443-40-5

3-Methyloxirane-2-carboxylic acid

Cat. No.: B13254087
CAS No.: 2443-40-5
M. Wt: 102.09 g/mol
InChI Key: SEDGGCMDYFKAQN-UHFFFAOYSA-N
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Description

3-Methyloxirane-2-carboxylic acid is an organic compound with the molecular formula C4H6O3. It is also known as 3-methylglycidic acid. This compound features an oxirane ring, which is a three-membered cyclic ether, and a carboxylic acid group. The presence of these functional groups makes it a versatile compound in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyloxirane-2-carboxylic acid can be synthesized through the reaction of oxiranes with carboxylic acids. One common method involves the use of a tertiary amine as a catalyst to initiate the ring-opening reaction of oxirane by carboxylic acid . The reaction typically occurs at temperatures ranging from 323 to 353 K, and the kinetic parameters such as reaction orders, rate constants, and activation energies are well-established .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of optimized reaction conditions to maximize yield and efficiency. The process may include the use of specialized reactors and continuous flow systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyloxirane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyloxirane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyloxirane-2-carboxylic acid involves the ring-opening reaction of the oxirane ring. This reaction is typically initiated by a nucleophile, such as a carboxylate anion, which attacks the less substituted carbon atom of the oxirane ring. The presence of a tertiary amine catalyst can enhance the reaction rate and regioselectivity . The resulting products, such as β-hydroxypropyl esters, are formed through a series of parallel consecutive stages .

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxirane-2-carboxylic acid: Similar in structure but differs in the position of the methyl group.

    3-Methylglycidic acid: Another name for 3-methyloxirane-2-carboxylic acid.

    Oxirane-2-carboxylic acid: Lacks the methyl group present in this compound.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an oxirane ring and a carboxylic acid group. These functional groups confer distinct reactivity and make it a valuable compound in various chemical transformations and industrial applications .

Properties

IUPAC Name

3-methyloxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-2-3(7-2)4(5)6/h2-3H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDGGCMDYFKAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337355
Record name 3-Methyloxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2443-40-5
Record name 3-Methyloxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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